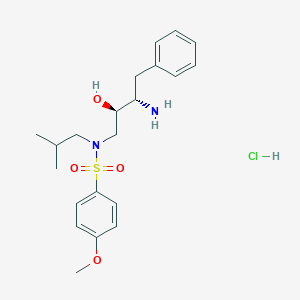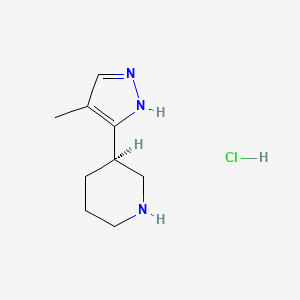
trans-4-Propylpyrrolidin-3-ol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-4-Propylpyrrolidin-3-ol hydrochloride typically begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for hydroxylation.
Purification: The resulting trans-4-Propylpyrrolidin-3-ol is then purified through crystallization or chromatography.
Formation of Hydrochloride Salt: The final step involves the reaction of trans-4-Propylpyrrolidin-3-ol with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-propylpyrrolidin-3-one.
Reduction: Formation of trans-4-propylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学研究应用
作用机制
The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.
相似化合物的比较
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and propyl groups.
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative with different biological activities.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
Uniqueness:
- The presence of both the hydroxyl and propyl groups in trans-4-Propylpyrrolidin-3-ol hydrochloride provides unique chemical reactivity and biological activity compared to its analogs .
- Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications .
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChI 键 |
FECIVVIUQJHLRT-ZJLYAJKPSA-N |
手性 SMILES |
CCC[C@@H]1CNC[C@H]1O.Cl |
规范 SMILES |
CCCC1CNCC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)


![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)






